molecular formula C9H10BrNO2 B12099252 Methyl 5-amino-2-bromo-3-methylbenzoate

Methyl 5-amino-2-bromo-3-methylbenzoate

Cat. No.: B12099252
M. Wt: 244.08 g/mol
InChI Key: HVUWZJWTMFBHSG-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-bromo-3-methylbenzoate is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of benzoic acid, featuring a bromine atom, an amino group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-2-bromo-3-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-methylbenzoate, followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions typically involve the use of bromine and a suitable solvent for the bromination step, followed by nitric acid for nitration, and a reducing agent such as tin(II) chloride for the reduction step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-bromo-3-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form more complex amine structures.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can produce nitrobenzoates or aminobenzoates, respectively.

Scientific Research Applications

Methyl 5-amino-2-bromo-3-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which methyl 5-amino-2-bromo-3-methylbenzoate exerts its effects depends on its interaction with specific molecular targets. For example, in biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity. The bromine and amino groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-5-bromo-2-methylbenzoate
  • Methyl 4-bromo-3-methylbenzoate
  • Methyl 2-amino-5-bromobenzoate

Uniqueness

Methyl 5-amino-2-bromo-3-methylbenzoate is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. This distinct structure allows for targeted applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

methyl 5-amino-2-bromo-3-methylbenzoate

InChI

InChI=1S/C9H10BrNO2/c1-5-3-6(11)4-7(8(5)10)9(12)13-2/h3-4H,11H2,1-2H3

InChI Key

HVUWZJWTMFBHSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C(=O)OC)N

Origin of Product

United States

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